2-Acetyl-5-chlorothiophene is a heterocyclic compound containing a thiophene ring with a chlorine atom at position 5 and an acetyl group at position 2. The synthesis of this compound has been reported in several scientific publications. For example, one study describes its preparation through the reaction of 5-chlorothiophene with acetic anhydride in the presence of a Lewis acid catalyst [].
While research on 2-Acetyl-5-chlorothiophene is limited, its chemical structure suggests potential applications in various scientific fields. Here are some possibilities:
2-Acetyl-5-chlorothiophene is an organic compound with the molecular formula C₆H₅ClOS, known for its distinctive thiophene ring structure. This compound features a chlorine atom and an acetyl group attached to the 5 and 2 positions of the thiophene ring, respectively. It is characterized by a molecular weight of 160.62 g/mol and is commonly recognized by its CAS number 6310-09-4. The compound appears as a colorless to pale yellow liquid and is soluble in organic solvents, making it useful in various chemical applications .
Research indicates that 2-acetyl-5-chlorothiophene exhibits notable biological activity. It has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which is significant for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, highlighting its potential impact in pharmacological contexts . Additionally, compounds with similar structures have shown antimicrobial and antifungal properties, suggesting that 2-acetyl-5-chlorothiophene may also possess bioactive characteristics worthy of further investigation.
The synthesis of 2-acetyl-5-chlorothiophene typically involves the following methods:
2-Acetyl-5-chlorothiophene finds applications in various fields:
Interaction studies have primarily focused on the compound's effect on cytochrome P450 enzymes. As an inhibitor of CYP1A2, it may alter the metabolism of drugs processed by this enzyme, leading to increased plasma concentrations and potential toxicity of co-administered medications. Such interactions necessitate careful consideration during drug formulation and therapy design .
Several compounds share structural similarities with 2-acetyl-5-chlorothiophene. Below is a comparison highlighting their unique attributes:
Compound Name | CAS Number | Structural Features | Unique Attributes |
---|---|---|---|
5-Chloro-2-thienyl methyl ketone | 6310-09-4 | Chlorine at position 5; methyl ketone at position 2 | Similar reactivity but different substituents |
5-Chlorothiophene-2-carboxylic acid | 24065-33-6 | Carboxylic acid group instead of acetyl | Exhibits different acidity properties |
1-(4-Chlorothiophen-2-yl)ethanone | 34730-20-6 | Ethanol derivative; chlorine at position 4 | Different aromatic substitution pattern |
5-Acetylthiophene-2-carbaldehyde | 4565-29-1 | Aldehyde group instead of ketone | Different oxidation state |
4,5-Dichlorothiophene-2-carbaldehyde | 67482-49-9 | Two chlorine atoms; aldehyde | Increased reactivity due to multiple halogens |
These compounds illustrate the diversity within the thiophene family while underscoring the unique properties and potential applications of 2-acetyl-5-chlorothiophene. Each compound's distinct functional groups contribute to varied chemical behavior and biological activity, making them valuable in research and industrial applications.
Acute Toxic;Irritant